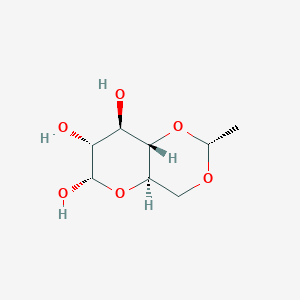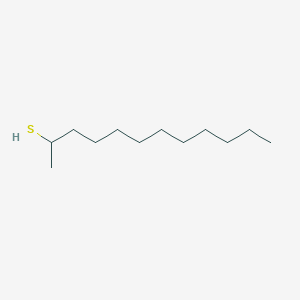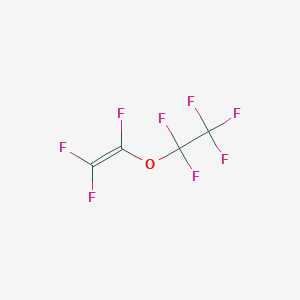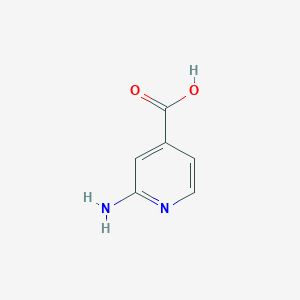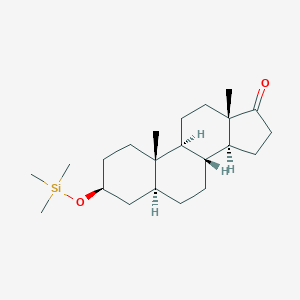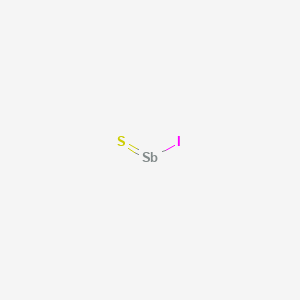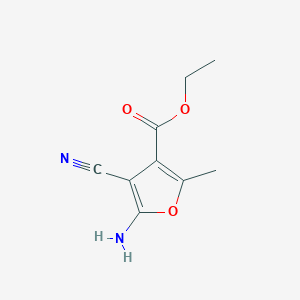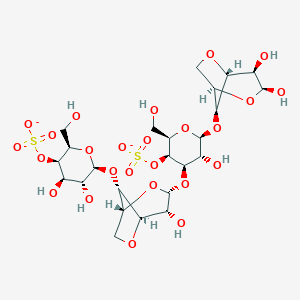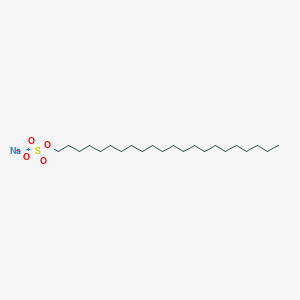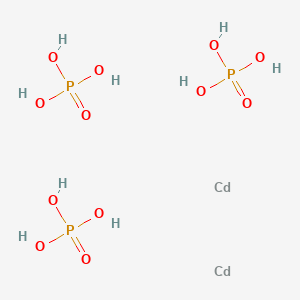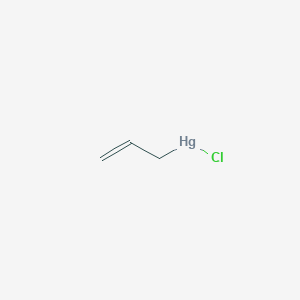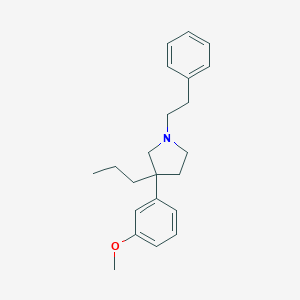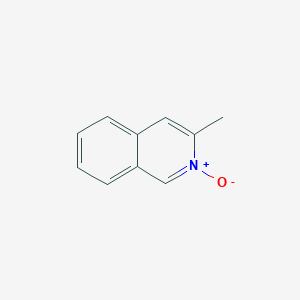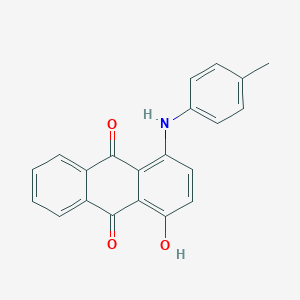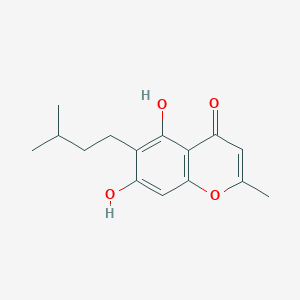
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is a natural compound found in various plants such as Passiflora incarnata, Ruta graveolens, and Glycyrrhiza glabra. It has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
Wirkmechanismus
The mechanism of action of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to possess various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and cost-effective. However, one limitation of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is its low solubility in water, which can make it challenging to use in aqueous-based experiments.
Zukünftige Richtungen
There are many potential future directions for the study of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-. One area of interest is its potential as an anti-diabetic agent. Studies have shown that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the potential anticancer effects of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, and to elucidate its mechanism of action.
Synthesemethoden
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can be synthesized through various methods, including the reaction between 2,4-pentanedione and 2-hydroxybenzaldehyde, and the reaction between 2,4-pentanedione and 2,4-dihydroxybenzaldehyde. However, the most efficient method for synthesizing Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is through the reaction between 2,4-pentanedione and isopentyl bromide in the presence of sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer effects. Studies have also demonstrated its potential as an anti-diabetic agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13475-07-5 |
|---|---|
Produktname |
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl- |
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-methyl-6-(3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C15H18O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h6-8,16,18H,4-5H2,1-3H3 |
InChI-Schlüssel |
LQVWWKRBRAGZJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



